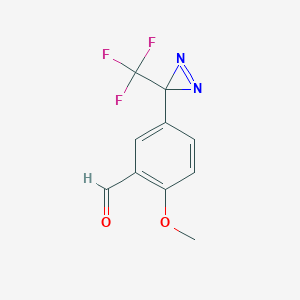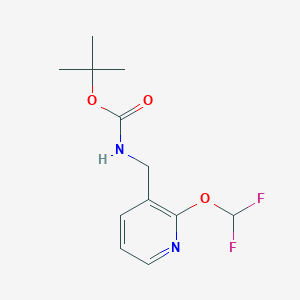
1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one
Overview
Description
1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one (abbreviated as 5-BPMI) is a synthetic derivative of the naturally occurring organic molecule, imidazolidin-2-one. It is an organic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and medicinal chemistry. 5-BPMI has been studied extensively for its unique properties, including its ability to form strong hydrogen bonds, its ability to act as an enzyme inhibitor, its ability to act as a catalyst in certain reactions, and its potential to act as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one, such as 1-Thiocarboxamido-3-methyl-4-(4-Arylhydrazono)-5-(5-Bromopyridin-2-Yl) Imino-4,5-Dihydro Pyrazole Derivatives, using both conventional methods and microwave irradiation. These derivatives have been evaluated for their biological efficacy, showcasing the chemical versatility and potential therapeutic applications of these compounds (Rodrigues & Bhalekar, 2016).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties : Some synthesized compounds related to this compound have demonstrated significant antibacterial and antifungal activities. For instance, studies have revealed that certain derivatives exhibit potent activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pundeer et al., 2013).
Chemotherapeutic Potential
- Anticancer Activity : Investigations into the chemotherapeutic potential of derivatives have also been conducted. For example, Multicomponent Domino Synthesis of spirooxindolopyrrolidine fused N-styrylpiperidone heterocyclic hybrids has been explored, with some compounds exhibiting better cytotoxicity than the anticancer drug bleomycin against U-937 tumor cells, suggesting a promising avenue for cancer treatment research (Arumugam et al., 2018).
Chemical Synthesis and Molecular Interaction
- Synthesis and Molecular Modeling : The synthesis of imidazolidine-4-one derivatives and their evaluation for improving antibiotics effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), further illustrates the medical and scientific relevance of these compounds. Molecular docking studies suggest potential mechanisms of action, providing insights into how these compounds could be utilized to combat antibiotic resistance (Matys et al., 2015).
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-12-2-3-13(9(12)14)8-4-7(10)5-11-6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQLZGPNAKVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



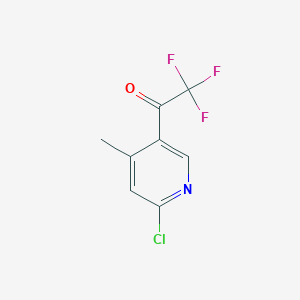
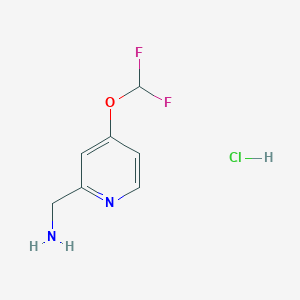
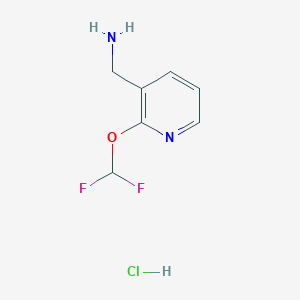
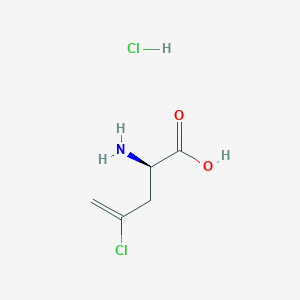
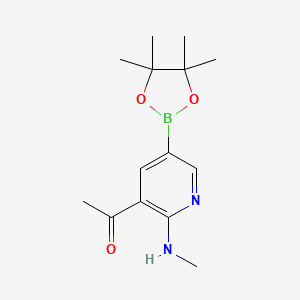
![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
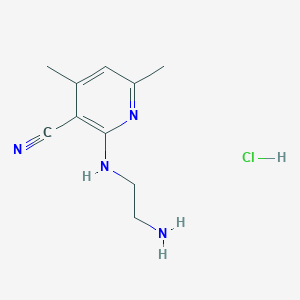

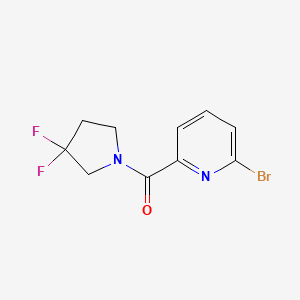
![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)


